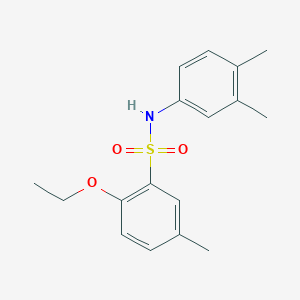
N-(3,4-dimethylphenyl)-2-ethoxy-5-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be found in chemical databases .科学的研究の応用
Alzheimer's Disease Therapeutics : A study focused on the synthesis of a series of sulfonamides, including derivatives similar to N-(3,4-dimethylphenyl)-2-ethoxy-5-methylbenzene-1-sulfonamide, for potential therapeutic applications in Alzheimer's disease. These compounds showed significant acetylcholinesterase inhibitory activity, suggesting their potential as Alzheimer's treatment agents (Abbasi et al., 2018).
Supramolecular Architecture : Research on closely related N-aryl-2,5-dimethoxybenzenesulfonamides, structurally similar to the compound , revealed different supramolecular architectures in their crystal structures. This study highlights the importance of weak intermolecular interactions in determining the structural properties of these compounds (Shakuntala et al., 2017).
Electrochemical Studies : Electrochemical behavior of sulfonamides, including those structurally similar to N-(3,4-dimethylphenyl)-2-ethoxy-5-methylbenzene-1-sulfonamide, has been studied to understand their redox properties. These studies are crucial for applications in various electrochemical processes and sensors (Asirvatham & Hawley, 1974).
Anticancer and Antimicrobial Agents : Novel sulfonamides, including those structurally related to the compound , have been synthesized and evaluated for their anticancer and antimicrobial activities. This indicates the potential use of these compounds in the development of new therapeutic agents (Debbabi et al., 2017).
Spectral and Electronic Properties : Studies on sulfonamide derivatives, similar to N-(3,4-dimethylphenyl)-2-ethoxy-5-methylbenzene-1-sulfonamide, have explored their spectral and electronic properties using various spectroscopic techniques and computational methods. These studies are significant for understanding the molecular characteristics and potential applications in various fields (Mahmood et al., 2016).
Pro-apoptotic Effects in Cancer Cells : Research has been conducted on sulfonamide derivatives for their pro-apoptotic effects in cancer cells. These studies suggest the potential of these compounds in cancer therapy (Cumaoğlu et al., 2015).
Safety And Hazards
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-5-21-16-9-6-12(2)10-17(16)22(19,20)18-15-8-7-13(3)14(4)11-15/h6-11,18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTINCGVYHAKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

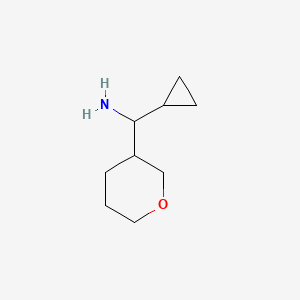
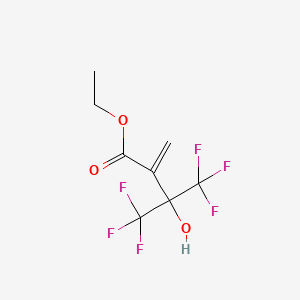
![2-[[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetonitrile](/img/structure/B2509687.png)
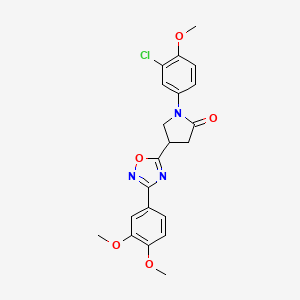
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2509690.png)
![(7-Methoxy-1-benzofuran-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2509692.png)
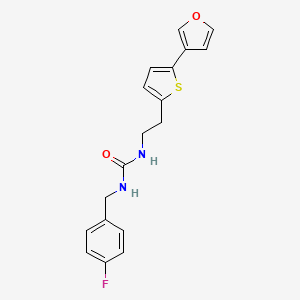

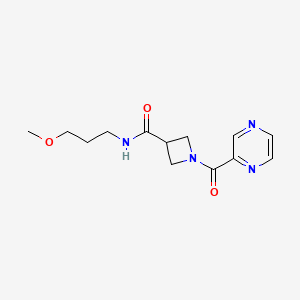
![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(3-methylimidazol-4-yl)piperidine](/img/structure/B2509698.png)
![4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3'-bipiperidine]-2'-one](/img/structure/B2509699.png)
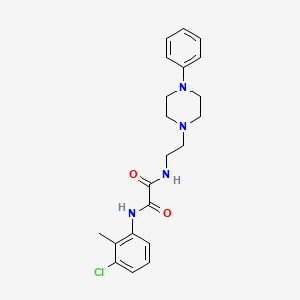
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)
![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)